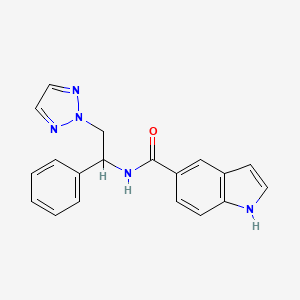

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c25-19(16-6-7-17-15(12-16)8-9-20-17)23-18(13-24-21-10-11-22-24)14-4-2-1-3-5-14/h1-12,18,20H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLNOQRFQEWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. This method involves the reaction of an azide with an alkyne to form the triazole ring . The indole moiety can be introduced through a Suzuki–Miyaura cross-coupling reaction, which is performed in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site . This binding disrupts the enzyme’s function, leading to various biological effects. The compound may also interact with other proteins and enzymes, influencing different biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate

- 2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol

- 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide stands out due to its unique combination of an indole and a triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit carbonic anhydrase, for example, is a notable characteristic that distinguishes it from other similar compounds .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features a triazole ring , an indole moiety , and a carboxamide group , which are known to enhance biological activity. The triazole ring is particularly noteworthy for its ability to participate in various biochemical interactions, contributing to the compound's pharmacological properties.

| Structural Feature | Description |

|---|---|

| Triazole Ring | Enhances biological activity, involved in drug interactions |

| Indole Moiety | Known for various pharmacological effects |

| Carboxamide Group | Contributes to solubility and bioavailability |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potent cytotoxic effects .

The mechanism of action involves the interaction of the compound with specific protein targets within cancer cells. It is believed to inhibit key signaling pathways associated with cell proliferation and survival. The presence of the indole moiety allows for effective binding to receptors involved in these pathways, while the triazole ring enhances the compound's affinity for target proteins .

Study 1: Antitumor Activity Assessment

In a study evaluating the anticancer potential of various indole derivatives, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications on the phenyl and triazole rings significantly affected biological activity. Compounds with electron-donating groups on the phenyl ring exhibited enhanced potency, emphasizing the importance of electronic effects in drug design .

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Target | Biological Activity |

|---|---|---|---|

| Compound A | 10 | EGFR | Anticancer |

| Compound B | 20 | HER2 | Anticancer |

| This compound | 15 | Multiple Cancer Targets | Anticancer |

Q & A

Q. Table 1. Common Analytical Signatures for Triazole-Containing Compounds

| Functional Group | NMR (¹H, ppm) | IR (cm⁻¹) |

|---|---|---|

| 2H-1,2,3-triazole | 7.71 (s, 1H), 7.75 (s, 1H) | 1500 (C=N) |

| Indole NH | 10.5–11.5 (broad) | 3400 (N-H stretch) |

| Carboxamide C=O | - | 1640–1680 |

Q. Table 2. SHELXL Refinement Parameters for Disordered Structures

| Parameter | Command | Purpose |

|---|---|---|

| Twinning | TWIN | Define twin law |

| Disorder | PART | Split disordered atoms |

| Restraints | ISOR | Limit thermal motion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.